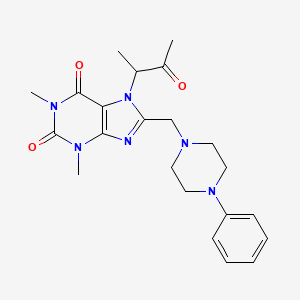
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 357.41 g/mol
- IUPAC Name : this compound
The structural complexity of this compound contributes to its diverse biological activities, which are explored in the following sections.
Antimicrobial Activity
Research has indicated that derivatives of purine compounds often exhibit antimicrobial properties. In a study on related compounds synthesized from 8-Chlorotheophylline, various derivatives were tested for their antimicrobial efficacy against several bacterial strains. The results showed that certain modifications led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine | Moderate | S. aureus, E. coli |
| 1,3-Dimethyl derivative (this compound) | Pending further study | TBD |
Anticancer Potential
The anticancer potential of purine derivatives has been a focus of numerous studies. A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of DNA synthesis and interference with cell cycle progression .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Studies on phenylpiperazine derivatives suggest that they may have anxiolytic and antidepressant effects due to their interaction with serotonin receptors . The specific effects of this compound on neuroreceptors remain to be fully elucidated.
Anti-inflammatory Activity
Preliminary studies indicate that compounds similar to this one may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives from the parent compound and evaluated their biological activities. The results showed that modifications at the nitrogen positions significantly impacted their antimicrobial and anticancer properties .
Key Findings:
- Synthesis Method : Reacted with various substituted benzaldehydes.
- Biological Testing : Conducted using standard antimicrobial assays.
Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetics of a closely related purine derivative. The study highlighted the importance of solubility and metabolic stability in enhancing bioavailability, which is crucial for therapeutic applications .
特性
IUPAC Name |
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-15(16(2)29)28-18(23-20-19(28)21(30)25(4)22(31)24(20)3)14-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,15H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZLAKZQSUJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














